molecular formula C12H11N3O B11713276 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile

Cat. No.: B11713276
M. Wt: 213.23 g/mol
InChI Key: SQGKUJJKYOCOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile is a high-purity chemical compound supplied for research purposes. With the CAS Number 392325-04-1, this compound has a defined molecular formula of C16H14N4O3 and a molecular weight of 310.3074 g/mol . Its structure features a benzodiazole core conjugated with an electron-withdrawing nitrile and carbonyl groups, a configuration known to facilitate reactivity in organic synthesis . This makes it a valuable building block or intermediate for researchers developing novel heterocyclic compounds, potentially for applications in medicinal chemistry and materials science. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in quantities ranging from 1mg to 50mg .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile

InChI

InChI=1S/C12H11N3O/c1-8(16)9(7-13)12-14-10-5-3-4-6-11(10)15(12)2/h3-6,16H,1-2H3

InChI Key

SQGKUJJKYOCOFV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2,3-dihydro-1H-benzodiazole with a suitable nitrile compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques that can be employed to enhance the yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzodiazole derivatives with new functional groups.

Scientific Research Applications

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The target compound shares structural motifs with several benzimidazole and nitrile derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reactivity.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound 1-methyl, benzodiazolylidene, nitrile ~213 (estimated) Benzimidazole, nitrile, enone
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile Unsubstituted benzimidazolylidene 199.21 Benzimidazole, nitrile, enone
4-Chloro-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile 4-chloro, 1-methyl ~247.68 (estimated) Chloro, benzimidazole, nitrile
2-(4-Chlorophenyl)-3-oxobutanenitrile 4-chlorophenyl 193.63 Aryl chloride, nitrile, enone
Methyl 4-chloro-2-[(2Z)-1,3-dihydro-1,3-benzodiazol-2-ylidene]-3-oxobutanoate 4-chloro, methyl ester 266.68 Ester, benzimidazole, enone
2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid Acetic acid, oxo 206.19 Carboxylic acid, benzimidazole

Key Observations:

  • The target compound distinguishes itself through the 1-methyl group on the benzodiazole ring, which introduces steric hindrance and may influence regioselectivity in reactions (e.g., acylation) .
  • Ester-containing analogs () demonstrate higher solubility in organic solvents compared to nitriles, which are generally polar but less soluble in aqueous media .
  • The acetic acid derivative () leverages hydrogen bonding and resonance stabilization from its carbonyl group, enhancing acidity (pKa ~3-4) and metal-ion chelation capabilities .

Physicochemical and Reactivity Comparisons

Electronic Effects
  • The target compound's benzimidazole core provides a conjugated π-system, facilitating charge delocalization. This contrasts with 2-(4-chlorophenyl)-3-oxobutanenitrile (), where the aryl chloride group stabilizes negative charge through inductive effects, making the nitrile more electrophilic .
Steric and Solubility Considerations
  • Ester derivatives () exhibit higher lipophilicity (logP ~1.955) compared to nitriles, impacting their bioavailability and solvent compatibility .

Q & A

Q. What are the common synthetic routes for 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzodiazole derivatives with nitrile-containing intermediates. Key steps require catalysts such as potassium carbonate or sodium hydroxide to facilitate nucleophilic coupling. Solvents like dimethylformamide (DMF) or acetic acid are often used under controlled temperatures (60–100°C). Optimization involves:
  • Reagent stoichiometry : Adjust molar ratios to minimize side products.
  • Temperature gradients : Gradual heating to prevent decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product .
    Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final purity.

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) resolves the E-configuration of the exocyclic double bond. SHELXL (SHELX suite) refines structural parameters, handling hydrogen bonding and π-π stacking interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify chemical environments, with 1^1H NMR distinguishing diastereotopic protons in the benzodiazol ring. DEPT-135 and 2D COSY/HMQC correlate signals for unambiguous assignments .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational models for structural assignments?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or crystallographic disorder) require:
  • Validation via DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to confirm resonance assignments.
  • Dynamic effects analysis : Variable-temperature NMR or NOESY detects conformational flexibility influencing spectral data .
  • Multi-method cross-check : Combine X-ray, NMR, and IR to resolve ambiguities in tautomeric or isomeric forms .

Q. What computational strategies predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :
  • Frontier molecular orbitals (FMOs) : DFT calculations (B3LYP/6-31G*) determine HOMO-LUMO gaps to assess reactivity and charge-transfer potential.
  • PASS (Prediction of Activity Spectra for Substances) : Predicts bioactivity profiles (e.g., antimicrobial, kinase inhibition) based on structural motifs like the nitrile and benzodiazol groups .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors) to prioritize in vitro testing .

Q. What challenges arise during crystallographic refinement of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Disorder in the benzodiazol ring : Use SHELXL’s PART instruction to model split positions and apply restraints (DFIX, SIMU) for thermal parameters .
  • Twinning : SHELXL’s TWIN command refines data from non-merohedral twins, common in flexible heterocyclic systems.
  • High-resolution limitations : For low-resolution data, employ rigid-body refinement and omit maps to validate problematic regions .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (association/dissociation rates).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms.
  • Cellular assays : Use fluorescence-based reporters (e.g., FRET) to monitor intracellular target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.